(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione

Thiazolidinedione Structure-Activity Relationship PPARγ-independent

(5E)-3-Methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione (CAS 860610-45-3) is a synthetic thiazolidine-2,4-dione (TZD) derivative with molecular formula C₉H₁₃NO₂S and molecular weight 199.27 g/mol. Unlike the therapeutically established TZDs (e.g., pioglitazone, rosiglitazone) that feature a 5-arylidene (benzylidene) substituent as the PPARγ pharmacophore, this compound bears a non-aryl 3-methylbutylidene group at the 5-position, placing it in the structurally distinct 5-alkylidene-TZD subclass.

Molecular Formula C9H13NO2S
Molecular Weight 199.27
CAS No. 860610-45-3
Cat. No. B2923101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione
CAS860610-45-3
Molecular FormulaC9H13NO2S
Molecular Weight199.27
Structural Identifiers
SMILESCC(C)CC=C1C(=O)N(C(=O)S1)C
InChIInChI=1S/C9H13NO2S/c1-6(2)4-5-7-8(11)10(3)9(12)13-7/h5-6H,4H2,1-3H3/b7-5+
InChIKeySTBYXQOWUMGZIT-FNORWQNLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5E)-3-Methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione (CAS 860610-45-3): Structural Identity and Class Positioning for Procurement


(5E)-3-Methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione (CAS 860610-45-3) is a synthetic thiazolidine-2,4-dione (TZD) derivative with molecular formula C₉H₁₃NO₂S and molecular weight 199.27 g/mol . Unlike the therapeutically established TZDs (e.g., pioglitazone, rosiglitazone) that feature a 5-arylidene (benzylidene) substituent as the PPARγ pharmacophore, this compound bears a non-aryl 3-methylbutylidene group at the 5-position, placing it in the structurally distinct 5-alkylidene-TZD subclass [1]. The compound is supplied as a research chemical with specified purity typically ≥90–95% .

Why (5E)-3-Methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione Cannot Be Replaced by Generic TZD Analogs


The thiazolidine-2,4-dione scaffold accommodates diverse substitution patterns that produce fundamentally different pharmacological signatures. The 5-arylidene-TZDs (e.g., pioglitazone, rosiglitazone) derive their antidiabetic activity from PPARγ activation, a property conferred by the aromatic ring at the 5-position engaging a specific hydrophobic pocket within the PPARγ ligand-binding domain [1]. In contrast, 5-alkylidene-TZDs such as CAS 860610-45-3 lack this aromatic pharmacophore and are not expected to exhibit meaningful PPARγ agonism [2]. This structural divergence means the compound occupies a distinct chemical and biological space, making it non-interchangeable with arylidene-TZDs for applications requiring non-PPARγ mechanisms, reduced adipogenic potential, or a lower molecular weight scaffold amenable to further derivatization [3].

Product-Specific Quantitative Differentiation Evidence for (5E)-3-Methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione (CAS 860610-45-3)


Structural Differentiation: Non-Aryl 5-Alkylidene Substituent vs. 5-Arylidene TZD Pharmacophore

CAS 860610-45-3 possesses a 3-methylbutylidene substituent at the 5-position, whereas clinically used TZDs uniformly require a 5-arylidene (e.g., benzylidene or pyridyl-methylene) group for PPARγ activation [1]. Rosiglitazone features a 5-(4-(2-(methyl(pyridin-2-yl)amino)ethoxy)benzylidene) substituent; pioglitazone contains a 5-(4-(2-(5-ethylpyridin-2-yl)ethoxy)benzylidene) group [2]. The absence of an aromatic ring at the 5-position in CAS 860610-45-3 is predicted to abrogate PPARγ binding, which has been demonstrated across multiple SAR studies showing that aliphatic 5-substituents yield negligible PPARγ transactivation [3].

Thiazolidinedione Structure-Activity Relationship PPARγ-independent

Physicochemical Differentiation: Molecular Weight, Boiling Point, Density, and LogP vs. Marketed TZDs

CAS 860610-45-3 has a molecular weight of 199.27 g/mol, substantially lower than rosiglitazone (~357.4 g/mol) and pioglitazone (~356.4 g/mol) . Its boiling point is predicted at 280.5±23.0 °C and density at 1.250±0.06 g/cm³, compared to rosiglitazone (bp ~585 °C, density 1.315 g/cm³) and pioglitazone (bp ~575 °C, density 1.26 g/cm³) . The LogP of CAS 860610-45-3 is predicted at 2.24, versus rosiglitazone (LogP ~3.1) and pioglitazone (LogP 2.94–4.29) [1]. These differences reflect the absence of a large aromatic substituent and result in higher volatility, lower hydrophobicity, and distinct chromatographic behavior.

Physicochemical properties Drug-likeness Lead optimization

Safety Profile Differentiation: Absence of Known Genotoxic Structural Alerts vs. Arylidene-TZDs

The 5-arylidene-TZD class has been associated with structural alerts for genotoxicity arising from the α,β-unsaturated carbonyl system conjugated with an aromatic ring, a known Michael acceptor motif [1]. In CAS 860610-45-3, the 5-position bears an aliphatic 3-methylbutylidene group that is not conjugated to an aromatic system, eliminating the extended π-system required for the Michael acceptor alert [2]. Computational toxicology expert systems classify the compound as lacking known structural alerts for Ames mutagenicity (Category 5: no structural alerts), whereas certain 5-arylidene-TZDs trigger alerting groups for DNA reactivity [3].

Genotoxicity Structural alerts Ames mutagenicity

Predicted Pharmacokinetic Differentiation: Topological Polar Surface Area (TPSA) and Oral Bioavailability Potential

CAS 860610-45-3 has a calculated TPSA of 37.38 Ų, which is 60% lower than that of rosiglitazone (TPSA ~96 Ų) and pioglitazone (TPSA ~93.6 Ų) [1][2]. The Veber rule threshold for good oral bioavailability is TPSA < 140 Ų; while both classes fall within this criterion, the substantially lower TPSA of CAS 860610-45-3 predicts superior passive membrane permeability. Combined with its lower molecular weight and moderate LogP of 2.24, the compound occupies a more favorable position in the property space associated with high oral absorption [3].

TPSA Oral bioavailability Drug-likeness

Optimal Research and Industrial Application Scenarios for (5E)-3-Methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione (CAS 860610-45-3)


Fragment-Based Drug Discovery (FBDD) Using a Low-Molecular-Weight TZD Core Scaffold

With a molecular weight of 199.27 g/mol—approximately 44% smaller than marketed TZDs—CAS 860610-45-3 meets the fragment library criteria (MW < 250 Da) established for FBDD campaigns . Its TPSA of 37.38 Ų, moderate LogP of 2.24, and only 2 rotatable bonds make it an ideal fragment hit for screening against non-PPARγ targets where the thiazolidine-2,4-dione ring can serve as a hydrogen-bonding anchor [1]. The 3-methyl and 5-(3-methylbutylidene) substituents provide tractable vectors for structure-guided fragment growing or merging, while the absence of PPARγ activity avoids confounding adipogenic readouts in cell-based assays [2].

Development of Non-Adipogenic TZD Derivatives for Indications Beyond Diabetes

The 5-alkylidene substitution pattern of CAS 860610-45-3 eliminates the structural requirements for PPARγ activation, which is directly linked to the adipogenic and fluid-retention side effects of clinical TZDs . This compound is therefore suitable as a starting point for medicinal chemistry programs exploring TZD-based anti-inflammatory, antimicrobial, or anticancer activity where PPARγ agonism is undesirable [1]. The scaffold retains the reactive α,β-unsaturated carbonyl system at the 5-position (albeit without aromatic conjugation), which may be exploited for covalent inhibitor design targeting cysteine residues in enzymes such as 15-PGDH or glutaminase, following the precedent of thiazolidine-2,4-dione covalent inhibitors [2].

CNS Drug Discovery Leveraging Low TPSA for Blood-Brain Barrier Penetration

The TPSA of 37.38 Ų for CAS 860610-45-3 falls well below the empirical threshold of 60–70 Ų associated with favorable CNS penetration, in contrast to rosiglitazone (TPSA ~96 Ų) and pioglitazone (TPSA ~93.6 Ų) which are peripherally restricted [1]. Combined with its low molecular weight and moderate lipophilicity, this compound provides an attractive TZD-based scaffold for CNS-targeted programs, including neuroinflammation, neurodegenerative disease, or brain tumor indications where TZD-derived molecules have shown preclinical promise but were limited by poor brain exposure [2].

Chemical Biology Probe Development Using a Structurally Minimal TZD Photoswitch or Fluorescent Tracer

The structural simplicity of CAS 860610-45-3 (only 2 rotatable bonds, minimal functional groups) makes it a clean scaffold for installing photoaffinity labels, fluorophores, or biotin tags with minimal perturbation of the core pharmacophore . The E-configuration of the 5-alkylidene double bond provides a geometrically defined attachment point for further conjugation chemistry, while the N-methyl group offers an additional derivatization site orthogonal to the 5-position [1]. Such probes would be valuable for target identification studies investigating the molecular targets of thiazolidinedione derivatives beyond PPARγ [2].

Quote Request

Request a Quote for (5E)-3-methyl-5-(3-methylbutylidene)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.